

Application Notes and Protocols for DFHBI-1T Staining in Fixed Cells

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Compound of Interest

Compound Name: *Dfhbi 1T*

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Introduction

DFHBI-1T is a fluorogenic dye that becomes fluorescent upon binding to specific RNA aptamers, such as Spinach2, Broccoli, and Squash.[1] This system, analogous to the green fluorescent protein (GFP) for proteins, allows for the visualization of RNA molecules within cells. DFHBI-1T is cell-permeable and exhibits low background fluorescence, offering a high signal-to-noise ratio for RNA imaging.[2][3] When bound to the Spinach2 aptamer, DFHBI-1T has an excitation maximum of approximately 482 nm and an emission maximum of around 505 nm, making it compatible with standard GFP filter sets.[1][2] This document provides detailed protocols for the use of DFHBI-1T in staining fixed cells expressing these RNA aptamers.

Quantitative Data Summary

The following table summarizes the key photophysical and binding properties of DFHBI-1T.

Property	Value	Conditions
Excitation Maximum (Ex)	482 nm	Bound to Spinach2 aptamer
Emission Maximum (Em)	505 nm	Bound to Spinach2 aptamer
Molar Extinction Coefficient	35,400 M ⁻¹ cm ⁻¹	In buffer containing 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl ₂
Quantum Yield	0.94	Bound to Spinach2 aptamer
Dissociation Constant (Kd)	45 nM	For Squash aptamer
Solubility	Up to 100 mM	In DMSO
Storage	-20°C	Stock solutions in DMSO can be stored at -20°C or -80°C in the dark.[4]

Experimental Protocols

This section provides a detailed methodology for staining fixed mammalian cells expressing an RNA aptamer (e.g., Spinach2, Broccoli) with DFHBI-1T.

Materials

- Cells expressing the RNA aptamer of interest cultured on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Staining Buffer: 40 mM HEPES (pH 7.4), 100 mM KCl, 1 mM MgCl₂
- DFHBI-1T stock solution (e.g., 20-40 mM in anhydrous DMSO)[2][4]
- Mounting medium

- Fluorescence microscope with a suitable filter set (e.g., for GFP or FITC)

Protocol for Staining Pre-Fixed Cells

This protocol is for cells that have already been fixed.

- Cell Seeding: Seed cells expressing the RNA aptamer on sterile glass coverslips in a petri dish or in an imaging-compatible plate and culture under standard conditions to the desired confluency.
- Washing: Gently wash the cells twice with PBS to remove the culture medium.[\[4\]](#)
- Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature.[\[4\]](#)[\[5\]](#)
- Washing: Discard the PFA solution and wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional but Recommended): To ensure the dye can access intracellular RNA aptamers, permeabilize the cells with Permeabilization Buffer (0.1% Triton X-100 in PBS) for 10-15 minutes at room temperature.[\[5\]](#)
- Washing: Discard the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
- Staining: Prepare the DFHBI-1T working solution by diluting the stock solution in the Staining Buffer to a final concentration of 20-40 μM . Incubate the fixed and permeabilized cells with the DFHBI-1T working solution for 15-30 minutes at room temperature, protected from light.
[\[6\]](#)
- Washing: Remove the staining solution and wash the cells three times with the Staining Buffer to reduce background fluorescence from unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope equipped with a standard GFP or FITC filter set.[\[7\]](#) An exposure time of 0.5-1 second is a good starting point.

[\[6\]](#)

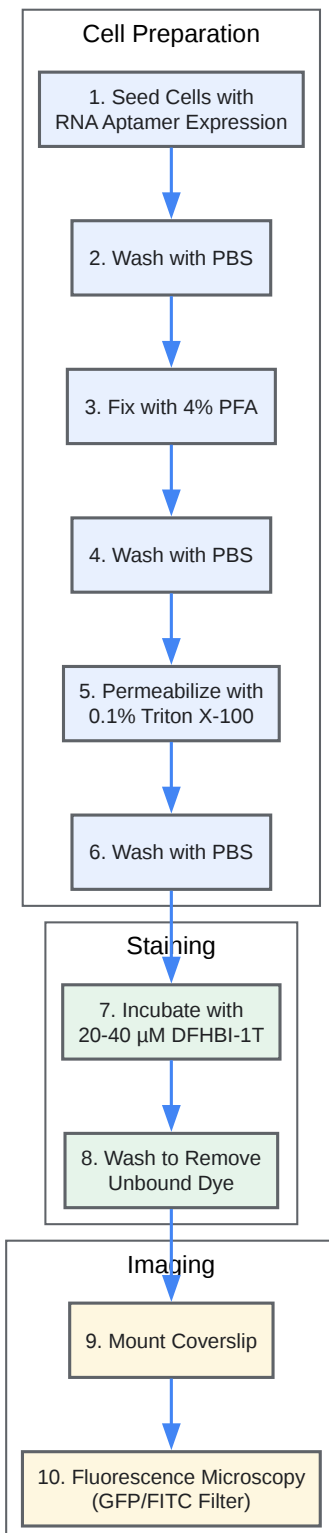
Protocol for Post-Staining Fixation

This protocol involves staining live cells and then fixing them for later analysis.

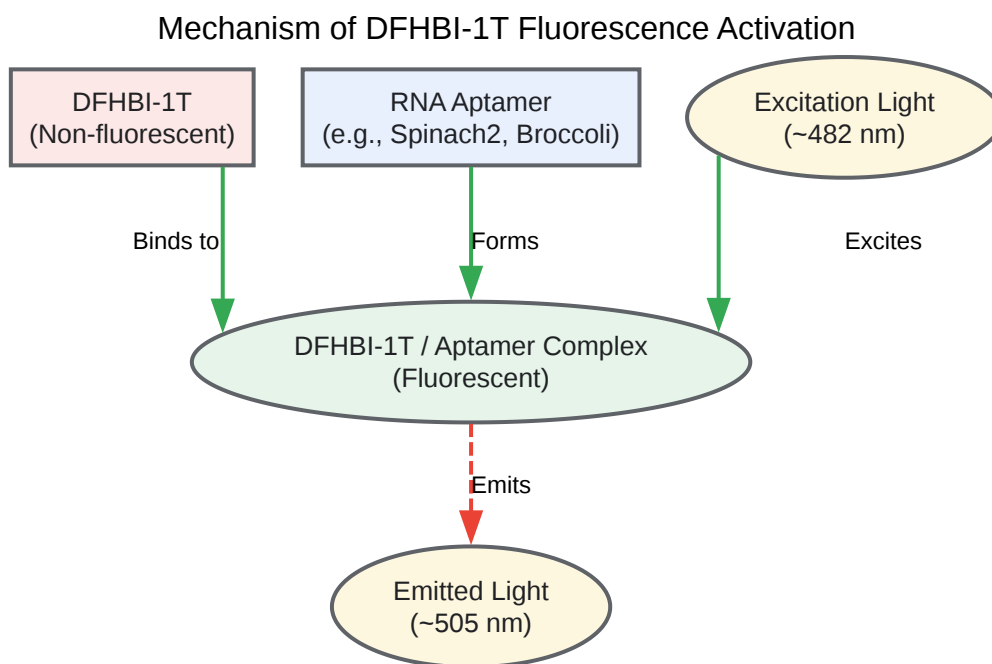
- Cell Seeding: As described in the previous protocol.
- Live Cell Staining: Prepare a working solution of 20 μ M DFHBI-1T in pre-warmed cell culture medium.[\[4\]](#)
- Incubation: Replace the existing cell culture medium with the DFHBI-1T-containing medium and incubate for 10-30 minutes at 37°C in a CO₂ incubator.[\[3\]](#)[\[4\]](#)
- Washing: Wash the cells three times with pre-warmed PBS to remove unbound DFHBI-1T.[\[4\]](#)
- Fixation: Immediately fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[\[8\]](#)
- Washing: Discard the PFA solution and wash the cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides.
- Imaging: Image the cells as described above.

Diagrams

Experimental Workflow for DFHBI-1T Staining of Fixed Cells

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Caption: Workflow for DFHBI-1T staining in fixed cells.



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Caption: DFHBI-1T fluorescence activation by RNA aptamers.

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